3a,4,4a,4b,5,7b-Hexahydro-4a,7-dimethyl-3-methylenecycloprop[6,7]indeno[4,5-b]furan-2,6(3H,3bH)-dion 3a,4,4a,4b,5,7b-Hexahydro-4a,7-dimethyl-3-methylenecycloprop[6,7]indeno[4,5-b]furan-2,6(3H,3bH)-dion
Brand Name: Vulcanchem
CAS No.: 10518-13-5
VCID: VC0089330
InChI: InChI=1S/C15H16O3/c1-6-10(16)4-8-11(6)13-12(7(2)14(17)18-13)9-5-15(8,9)3/h8-9,12-13H,2,4-5H2,1,3H3
SMILES: CC1=C2C(CC1=O)C3(CC3C4C2OC(=O)C4=C)C
Molecular Formula: C15H16O3
Molecular Weight: 244.28 g/mol

3a,4,4a,4b,5,7b-Hexahydro-4a,7-dimethyl-3-methylenecycloprop[6,7]indeno[4,5-b]furan-2,6(3H,3bH)-dion

CAS No.: 10518-13-5

Main Products

VCID: VC0089330

Molecular Formula: C15H16O3

Molecular Weight: 244.28 g/mol

3a,4,4a,4b,5,7b-Hexahydro-4a,7-dimethyl-3-methylenecycloprop[6,7]indeno[4,5-b]furan-2,6(3H,3bH)-dion - 10518-13-5

CAS No. 10518-13-5
Product Name 3a,4,4a,4b,5,7b-Hexahydro-4a,7-dimethyl-3-methylenecycloprop[6,7]indeno[4,5-b]furan-2,6(3H,3bH)-dion
Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
IUPAC Name 2,11-dimethyl-6-methylidene-8-oxatetracyclo[8.3.0.02,4.05,9]tridec-10-ene-7,12-dione
Standard InChI InChI=1S/C15H16O3/c1-6-10(16)4-8-11(6)13-12(7(2)14(17)18-13)9-5-15(8,9)3/h8-9,12-13H,2,4-5H2,1,3H3
Standard InChIKey KTTIHIGGDOOVBX-UHFFFAOYSA-N
SMILES CC1=C2C(CC1=O)C3(CC3C4C2OC(=O)C4=C)C
Canonical SMILES CC1=C2C(CC1=O)C3(CC3C4C2OC(=O)C4=C)C
PubChem Compound 422665
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator